molecular formula C16H12F2N2OS B2976943 (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868371-14-6

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2976943
CAS No.: 868371-14-6
M. Wt: 318.34
InChI Key: HXVFAPRNSDVQKQ-MNDPQUGUSA-N
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Description

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic organic compound designed for research applications. It belongs to the class of fluorinated benzothiazole derivatives, a group known for its diverse biological potential in scientific investigations. The structure features a benzothiazole core substituted with an ethyl group and a fluorine atom, which is further functionalized with a 3-fluorobenzamide group. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . While the specific biological profile of this exact compound requires further characterization, related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), a cysteine-loop receptor . This suggests potential utility as a pharmacological tool for studying this specific ion channel. Furthermore, fluorinated thiazole derivatives are frequently explored in research for various inhibitory activities, including against targets like α-amylase . Researchers can utilize this compound as a key intermediate or a building block in organic synthesis and drug discovery efforts. This compound is provided for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-2-20-14-12(18)7-4-8-13(14)22-16(20)19-15(21)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFAPRNSDVQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the condensation of 3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-one with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for further development in drug discovery .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies have shown that it may have efficacy in treating certain types of cancer and bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique chemical structure makes it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth. Additionally, it may disrupt bacterial cell wall synthesis, resulting in antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzo[d]thiazol-2(3H)-ylidene core with several analogs (Table 1). Key structural differences include:

  • Substituents on the benzothiazol ring : The ethyl and fluorine groups at positions 3 and 4 distinguish it from analogs with bulkier (e.g., azepan-sulfonyl) or polar (e.g., ethoxyethyl) substituents .
  • Benzamide modifications : The 3-fluorobenzamide contrasts with sulfonyl or methylsulfonyl groups in related compounds, which may alter electronic properties and binding affinities .

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular weight : The target is likely smaller (estimated ~360–380 g/mol) compared to ’s compound (461.6 g/mol) and ’s compound (422.5 g/mol) due to simpler substituents .
  • Polarity : Fluorine atoms enhance electronegativity and may improve metabolic stability, whereas sulfonyl or ethoxy groups increase hydrophilicity .

Table 1: Structural and Physicochemical Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration Potential Applications
(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide (Target) C₁₆H₁₃F₂N₂OS (est.) ~360–380 (est.) 3-Ethyl, 4-fluoro (benzothiazol); 3-fluoro (benzamide) Z Agrochemicals, Pharmaceuticals
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₂H₂₄FN₃O₃S₂ 461.6 Azepan-sulfonyl (benzamide); 3-ethyl, 4-fluoro (benzothiazol) Z Drug discovery, Chemical probes
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide C₁₉H₁₉FN₂O₄S₂ 422.5 2-Ethoxyethyl (benzothiazol); 3-methylsulfonyl (benzamide) E Enzyme inhibition, Medicinal chemistry
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide C₂₁H₂₀N₄O₂S 392.48 3-Methylphenyl (thiadiazol); dimethylamino acryloyl (benzamide) - Photodynamic therapy, Sensors

Notes and Limitations

  • Data scarcity : Direct experimental data (e.g., NMR, melting point) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
  • Stereochemical effects : The Z-configuration’s impact on bioactivity remains speculative without comparative studies against E-isomers.
  • Functional group trade-offs : Fluorine enhances stability but may reduce solubility, whereas sulfonyl groups improve solubility at the cost of molecular weight .

Biological Activity

(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F2N3SC_{18}H_{17}F_2N_3S with a molecular weight of approximately 353.41 g/mol. The structure features a benzothiazole moiety linked to a fluorobenzamide, which is significant for its interaction with biological targets.

Research indicates that compounds in the benzothiazole class can exert their biological effects through various mechanisms:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against human non-small cell lung cancer cells (A549) and epidermoid carcinoma cells (A431) through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structural features suggest potential modulation of inflammatory pathways. Research has indicated that related benzothiazole derivatives can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Antimicrobial Properties : Benzothiazole derivatives have also shown promise as antimicrobial agents, although specific data on this compound's activity against bacteria or fungi is limited.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives, providing insights into the efficacy of this compound:

Study Cell Line Activity Methodology
Kamal et al., 2010A431, A549Inhibition of proliferationMTT assay
Lee et al., 2011RAW264.7Decrease in IL-6 and TNF-αELISA
Noolvi et al., 2012HOP-92Anticancer activityCytotoxicity screening

Case Study: Anticancer Efficacy

In a study by Kamal et al., novel benzothiazole compounds were synthesized and evaluated for their anticancer properties. The active compound exhibited significant inhibition of cell proliferation in A431 and A549 cells at concentrations ranging from 1 to 4 µM, inducing apoptosis and causing cell cycle arrest similar to established anticancer agents .

Inflammatory Response Modulation

Another study assessed the impact of benzothiazole derivatives on inflammatory responses in macrophages. The results indicated a marked reduction in the expression levels of inflammatory cytokines IL-6 and TNF-α when treated with these compounds, highlighting their potential as anti-inflammatory agents .

Q & A

Q. How can molecular dynamics simulations elucidate the compound’s interaction with lipid bilayers?

  • Methodology : GROMACS simulations model the compound in a POPC bilayer (50 ns trajectory). Parameters include PME for electrostatics and LINCS for bond constraints. Analysis focuses on membrane penetration depth (e.g., phosphate group alignment) and hydrogen bonding with phospholipid headgroups .

Tables for Key Data

Q. Table 1. Spectroscopic Data for Analogous Compounds

TechniqueKey ObservationsReference
¹H-NMR (400 MHz)Thiazole H: δ 7.45 (s, 1H)
¹³C-NMRC=N: 162.3 ppm; C=O: 168.9 ppm
IRC=N: 1598 cm⁻¹; C=O: 1682 cm⁻¹
HRMS[M+H]⁺: 385.0924 (calc.), 385.0919 (obs.)

Q. Table 2. Stability Data Under Physiological Conditions

ConditionDegradation (%)Half-life (days)
pH 7.4, 37°C5.228
pH 1.2 (simulated gastric)12.710
Light exposure8.518

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